molecular formula C15H25NO3 B2406141 Tert-butyl N-[(2-formyl-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-yl)methyl]carbamate CAS No. 2411201-74-4

Tert-butyl N-[(2-formyl-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-yl)methyl]carbamate

Cat. No. B2406141
CAS RN: 2411201-74-4
M. Wt: 267.369
InChI Key: KLYCVKWBLLJRCH-UHFFFAOYSA-N
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Description

“Tert-butyl N-[(2-formyl-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-yl)methyl]carbamate” is a chemical compound with the molecular formula C15H25NO3 and a molecular weight of 267.369 . It is a carbamate ester and a member of pentalenes .


Molecular Structure Analysis

The molecular structure of this compound includes a carbamate group (tert-butyl carbamate) and a pentalene group with a formyl group attached . The exact structure would need to be confirmed through techniques such as NMR or X-ray crystallography.

Scientific Research Applications

Diels-Alder Reaction and Heterocycles Synthesis

Research by Padwa, Brodney, and Lynch (2003) explored the preparation and Diels-Alder reaction of 2-amido substituted furan derivatives, including tert-butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate. This work highlights the compound's relevance in the synthesis of amines and carbamates, particularly in the context of five-membered heterocycles with oxygen and nitrogen. Such compounds play a significant role in rearrangements and cycloaddition reactions, useful in organic synthesis (Padwa, Brodney, & Lynch, 2003).

Hydrogen Bond Studies in Carbamate Derivatives

Das et al. (2016) synthesized two carbamate derivatives, including tert-butyl 3-methyl-1-(3-m-tolylselenoureido)butan-2-yl carbamate, and analyzed them using X-ray diffraction. The study examined the interplay of hydrogen bonds in the crystal structure, providing insights into the molecular behavior of carbamate derivatives (Das et al., 2016).

Anticancer Drug Synthesis

Zhang, Ye, Xu, and Xu (2018) investigated the synthesis of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an intermediate in small molecule anticancer drugs. This research underlines the compound's significance in developing pharmaceuticals for cancer treatment, showcasing its role in various synthetic methods (Zhang, Ye, Xu, & Xu, 2018).

Hydroformylation and Amino Acid Derivatives

Kollár and Sándor (1993) studied the highly stereoselective hydroformylation of a tert-butyl derivative, yielding formyl products important for synthesizing homochiral amino acid derivatives. This demonstrates the compound's utility in producing intermediates with significant synthetic value, especially in the context of transition-metal-catalyzed reactions (Kollár & Sándor, 1993).

Metalation and Alkylation in Organic Synthesis

Ortiz, Guijarro, and Yus (1999) explored the metalation and subsequent alkylation of O-tert-butyl-N-(chloromethyl)-N-methyl carbamate. Their findings are significant for understanding the reactivity and transformation of carbamate derivatives, offering valuable insights into synthetic strategies in organic chemistry (Ortiz, Guijarro, & Yus, 1999).

properties

IUPAC Name

tert-butyl N-[(2-formyl-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-yl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO3/c1-14(2,3)19-13(18)16-9-15(10-17)7-11-5-4-6-12(11)8-15/h10-12H,4-9H2,1-3H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLYCVKWBLLJRCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CC2CCCC2C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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